Magnolin

概要

説明

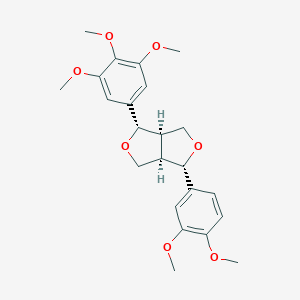

マグノリンは、さまざまな植物、特にモクレン属にみられる天然のリグナン分子です。 マグノリンは、その抗がん効果を含む多様な生物活性特性により、大きな注目を集めています .

2. 製法

合成経路と反応条件: マグノリンは、さまざまな化学経路で合成できます。. 抽出プロセスでは、通常、エタノールやメタノールなどの溶媒を使用して化合物を分離します。

工業的生産方法: マグノリンの工業生産では、通常、モクレン属から大量に抽出されます。このプロセスには、植物材料の収穫、乾燥、そして溶媒抽出技術を使用してマグノリンを得ることが含まれます。 抽出された化合物は、その後、クロマトグラフィー法を使用して精製され、目的の純度が達成されます .

準備方法

Synthetic Routes and Reaction Conditions: Magnolin can be synthesized through various chemical routes. . The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Magnolia species. The process includes harvesting the plant material, drying, and then using solvent extraction techniques to obtain this compound. The extracted compound is then purified using chromatographic methods to achieve the desired purity .

化学反応の分析

反応の種類: マグノリンは、以下を含むさまざまな化学反応を起こします。

酸化: マグノリンは、酸化されてさまざまな誘導体を形成できます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 還元反応では、水素化ホウ素ナトリウムなどの試薬を使用して、マグノリンを還元型に変換できます。

置換: マグノリンは、ハロゲンやアルキル化剤などの試薬を使用して、官能基が他の官能基に置き換わる置換反応に関与できます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム。

置換: ハロゲン、アルキル化剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、マグノリンの酸化では、さまざまな酸化誘導体が生成される可能性があり、一方、還元では化合物の還元型が生成される可能性があります .

4. 科学研究への応用

マグノリンは、以下を含む幅広い科学研究への応用があります。

化学: 他の生物活性化合物の合成における前駆体として使用されます。

生物学: 細胞シグナル伝達経路と遺伝子発現に対する効果について研究されています。

科学的研究の応用

Anticancer Activity

Magnolin has been extensively studied for its anticancer properties. Research indicates that it exerts inhibitory effects on various cancer cell lines by:

- Inducing Apoptosis : this compound triggers programmed cell death in cancer cells, which is crucial for controlling tumor growth.

- Inhibiting Proliferation : It has been shown to suppress the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

- Targeting Signaling Pathways : this compound affects several key signaling pathways associated with cancer progression, including:

The effectiveness of this compound varies across different types of cancer. For instance, in vitro studies have demonstrated that concentrations as low as 2.4 µM can inhibit cancer stem cells derived from oral squamous cell carcinoma, while in vivo studies show that doses of 5 mg/kg can restrict tumor growth in mouse models of bladder and colon cancers .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and suppressing pathways such as NF-κB signaling . This makes it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound may also have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Studies

A series of studies have demonstrated the efficacy of this compound against different cancer types:

- In a study involving bladder cancer models, this compound significantly inhibited tumor growth and induced apoptosis at a dose of 5 mg/kg .

- Another study highlighted its effectiveness against colorectal cancer by suppressing epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis .

Anti-inflammatory Research

In vitro experiments have shown that this compound reduces the secretion of inflammatory mediators in activated macrophages, indicating its potential use in treating chronic inflammatory conditions.

Data Summary Table

作用機序

マグノリンは、主に細胞外シグナル調節キナーゼ(ERK)とリボソームS6キナーゼ2(RSK2)シグナル伝達経路を標的とすることで効果を発揮します . これらの経路を阻害することにより、マグノリンは細胞増殖を抑制し、細胞周期停止を誘導し、アポトーシスを促進できます。 さらに、マグノリンはERK1とERK2のリン酸化を阻害することが示されており、抗がん効果にさらに貢献しています .

6. 類似の化合物との比較

マグノリンは、マグノロールやホノキオールなどの他のリグナン化合物と比較されることがよくあります。 3つの化合物はすべて類似の化学構造を共有していますが、物理化学的特性と安定性プロファイルは異なります . たとえば、

マグノロール: マグノリンと比較して、酸性pH値では溶解度が低いが、アルカリ性pH値では溶解度が高いことが知られています.

ホノキオール: 特に中性および塩基性pH値で、マグノリンよりも安定性が低くなっています.

マグノリンの独自性: マグノリンは、ERK / RSK2シグナル伝達経路を阻害する独自の能力により、他の類似の化合物とは異なります。 この特定の作用機序により、抗がん療法のさらなる研究開発の有望な候補となっています .

類似化合物のリスト:

- マグノロール

- ホノキオール

類似化合物との比較

- Magnolol

- Honokiol

生物活性

Magnolin, a lignan compound primarily derived from various species of the Magnolia plant, has garnered attention in recent years for its diverse biological activities, particularly its anticancer properties. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables that highlight its pharmacological effects.

Overview of this compound

This compound is a naturally occurring compound found in several plants, notably in the Magnolia genus. It is recognized for its multi-bioactive properties, which include anticancer, antioxidant, and antimicrobial activities. The compound's structure and its interaction with biological systems make it a significant subject of study in pharmacology and medicinal chemistry.

Anticancer Activity

Research has extensively documented the anticancer effects of this compound. A systematic review highlighted its efficacy against various cancer types through multiple mechanisms:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Inhibition of Tumor Growth : Studies have shown that this compound can significantly reduce tumor size in animal models.

- Cell Cycle Arrest : The compound interferes with the cell cycle progression, effectively halting the proliferation of cancer cells.

Case Study: Anticancer Effects

In a study examining the effects of this compound on human cancer cell lines, researchers found:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : this compound exhibited a dose-dependent inhibition of cell viability across all tested lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

These findings suggest that this compound holds promise as a potential chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells.

Antioxidant Properties

This compound also demonstrates significant antioxidant activity. This property is vital for protecting cells from oxidative stress, which can lead to cellular damage and contribute to cancer progression.

- Mechanism : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Study Findings : In vitro assays indicated that this compound increased the total antioxidant capacity (TAC) in human liver cells by 40% compared to control groups.

Antimicrobial Activity

The antimicrobial effects of this compound have been explored in various studies, indicating its potential as an antimicrobial agent against several pathogens.

- Bacterial Inhibition : this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : A recent study showed that this compound could inhibit the growth of certain fungi by disrupting their cell membrane integrity.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 12 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Gene Expression : this compound affects the expression of genes involved in apoptosis and cell cycle regulation.

- Impact on Cell Membrane Integrity : By affecting lipid metabolism, this compound compromises the integrity of microbial cell membranes, enhancing its antimicrobial properties.

- Antioxidative Stress Response : The compound activates various signaling pathways that bolster cellular defenses against oxidative damage.

特性

IUPAC Name |

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHSKBTNZNJIK-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953134 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31008-18-1 | |

| Record name | Magnolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDIORESINOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。